N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core, a pyrimidine ring, and a piperidine moiety, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. The use of catalysts and automated synthesis equipment can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The pyrimidine and piperidine moieties can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole core but lacks the pyrimidine and piperidine moieties.
Pyrimidine derivatives: Contain the pyrimidine ring but differ in the attached functional groups.
Piperidine derivatives: Feature the piperidine moiety but have different substituents.
Uniqueness
N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of the indole, pyrimidine, and piperidine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-propan-2-ylindol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O/c1-15(2)26-13-9-17-18(7-3-8-19(17)26)24-20(27)16-6-4-12-25(14-16)21-22-10-5-11-23-21/h3,5,7-11,13,15-16H,4,6,12,14H2,1-2H3,(H,24,27) |
InChI Key |
QISJFPSMUYDTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.